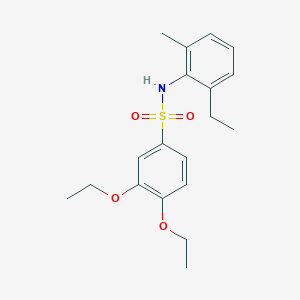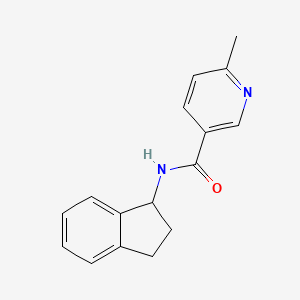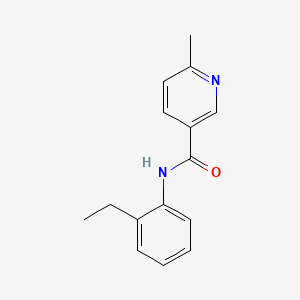
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPMC belongs to the class of pyridine carboxamide compounds and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including hepatitis B virus and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have low toxicity and can be used at relatively high concentrations without causing significant adverse effects. However, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. Additionally, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide. One potential direction is the development of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide needs to be further elucidated to better understand its pharmacological effects. Finally, more studies are needed to evaluate the safety and efficacy of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide in preclinical and clinical trials.
Conclusion:
In conclusion, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. The synthesis of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 2-ethylphenylamine with 3-acetyl-6-methylpyridine in the presence of a catalyst. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide, including the development of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide derivatives and the investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 2-ethylphenylamine with 3-acetyl-6-methylpyridine in the presence of a catalyst. The reaction produces N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide as a yellow crystalline solid with a melting point of 179-181°C. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been studied as a potential treatment for various diseases, including cancer, viral infections, and inflammatory disorders.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-12-6-4-5-7-14(12)17-15(18)13-9-8-11(2)16-10-13/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHVOLRPQVXABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
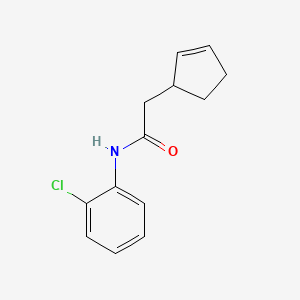
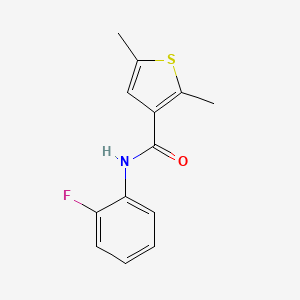
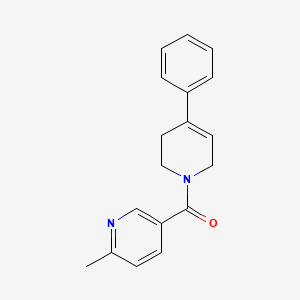
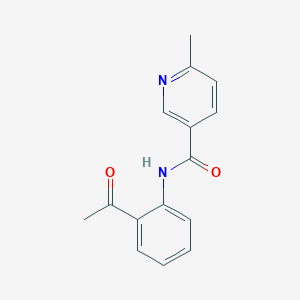
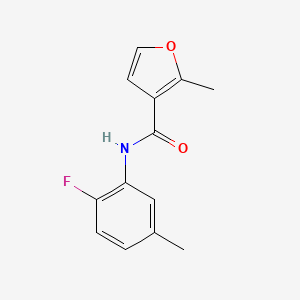
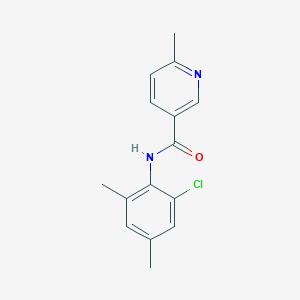
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
